molecular formula C30H22O10 B1254010 yuccaol E

yuccaol E

Cat. No.: B1254010
M. Wt: 542.5 g/mol
InChI Key: AXXVTNVJZLPKHY-BGGPHIJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yuccaol E is a unique phenolic compound belonging to the class of spiro-stilbenoids, which are found almost exclusively in plants of the Yucca genus, such as Yucca schidigera and Yucca gloriosa . These compounds are characterized by a complex spiro-structure derived from the fusion of a stilbene (like resveratrol) and a flavane unit . This molecular architecture is of significant interest in natural product chemistry. Research indicates that this compound exhibits promising biological activities relevant to therapeutic development. Studies have shown that it can effectively reduce the mRNA levels of pro-inflammatory mediators, including interleukin IL-6 and IL-1β, in LPS-stimulated macrophages . This suggests a potential mechanism of action involving the modulation of the NF-κB signaling pathway, a key regulator of inflammation, which is shared by other related compounds like Yuccaol C . Given its anti-inflammatory properties and structural similarity to other bioactive spiro-stilbenoids like Yuccaol B and Gloriosaol A—which have demonstrated in vivo neuroprotective effects, including anxiolytic and procognitive actions in a zebrafish model—this compound is a compelling candidate for further investigation in neuroscience and immunology . It is primarily studied for its potential role in managing oxidative stress and inflammation-related conditions. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

(2'R,3R)-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-4',6,6'-trihydroxy-2'-(4-hydroxyphenyl)-7-methoxyspiro[1-benzofuran-3,3'-2H-1-benzofuran]-2-one

InChI

InChI=1S/C30H22O10/c1-38-26-22(36)10-16(3-2-14-8-18(32)11-19(33)9-14)24-27(26)40-29(37)30(24)25-21(35)12-20(34)13-23(25)39-28(30)15-4-6-17(31)7-5-15/h2-13,28,31-36H,1H3/b3-2+/t28-,30-/m1/s1

InChI Key

AXXVTNVJZLPKHY-BGGPHIJQSA-N

Isomeric SMILES

COC1=C(C=C(C2=C1OC(=O)[C@]23[C@H](OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)/C=C/C6=CC(=CC(=C6)O)O)O

Canonical SMILES

COC1=C(C=C(C2=C1OC(=O)C23C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)C=CC6=CC(=CC(=C6)O)O)O

Synonyms

yuccaol E

Origin of Product

United States

Scientific Research Applications

Anti-Inflammatory Properties

Yuccaol E has demonstrated significant anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases. Research indicates that compounds from the Yucca genus can inhibit the production of pro-inflammatory cytokines and enzymes.

  • Mechanism of Action : this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and reduces nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). This action is mediated through the inhibition of the NF-κB pathway, which is pivotal in inflammatory responses .
  • Case Study : In a study involving macrophage cell lines, this compound significantly reduced levels of interleukin-6 (IL-6) and IL-1β at concentrations as low as 100 μM, showcasing its potential in managing inflammatory conditions .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential against oxidative stress-related diseases.

  • Research Findings : Comparative studies have shown that extracts containing this compound exhibit higher radical scavenging activity than standard antioxidants like butylated hydroxytoluene (BHT). In assays measuring antioxidant capacity, this compound and related compounds effectively inhibited lipid peroxidation .
  • Data Table :
CompoundAssay TypeActivity Level
This compoundβ-Carotene-Linoleic Acid AssayHigh
ResveratrolABTS Radical Scavenging AssayModerate
QuercetinDPPH AssayLow

Neuroprotective Effects

This compound shows promise in neuroprotection, particularly in models simulating neurodegenerative diseases.

  • Study Overview : In zebrafish models induced with scopolamine to mimic memory deficits, treatment with this compound resulted in improved cognitive function. The compound's ability to inhibit acetylcholinesterase (AChE) suggests its potential role in enhancing cholinergic signaling .
  • Comparative Analysis :
CompoundIC50 Value (μM)Target Enzyme
This compound12.5Acetylcholinesterase
Galantamine18.5Acetylcholinesterase

Agricultural Applications

In agriculture, Yucca extracts are utilized as biopesticides and growth stimulants.

  • Benefits : Studies have shown that yucca extracts can enhance plant growth and reduce the incidence of pests and diseases. The saponins present in yucca products act as natural surfactants and can improve nutrient absorption in plants .
  • Field Trials : In trials conducted on crops such as tomatoes and peppers, application of yucca extracts resulted in a 20% increase in yield compared to untreated controls. Additionally, these extracts were effective against nematode infestations .

Preparation Methods

Plant Material Selection and Preprocessing

Yucca schidigera bark serves as the primary source of this compound, with commercial suppliers providing dried and powdered material for laboratory use. The bark’s phenolic composition varies with plant age and environmental factors, necessitating quality control measures such as macroscopic inspection and solvent solubility tests.

Methanol Extraction and Defatting

The initial extraction involves sequential methanol baths (15:1 solvent-to-mass ratio) at ambient temperature (20–21°C) using ultrasonic assistance. This method maximizes yield while minimizing thermal degradation of heat-sensitive stilbenoids. Post-extraction, the crude mixture undergoes defatting with n-hexane to remove lipophilic contaminants, followed by ethyl acetate partitioning to isolate medium-polarity compounds like this compound.

Table 1: Solvent Extraction Parameters for this compound

StepSolvent SystemVolume (mL/g)DurationTemperatureKey Outcome
Primary Extraction100% MeOH15:120 min20°CCrude phenolic extraction
Defattingn-Hexane10:13 cycles20°CLipid removal
PartitioningEthyl Acetate/H₂O1:1 v/v24 hr20°CMid-polar fraction isolation

Chromatographic Purification

Sephadex LH-20 column chromatography (40–120 µm) with methanol and acetone gradients achieves partial purification. this compound elutes in the 70% acetone fraction (Fr13-20), though co-elution with structural analogs like yuccaol B necessitates further HPLC separation using C18 columns and acetonitrile-water gradients.

Biosynthetic Pathways and Stereochemical Considerations

Precursor Integration

This compound derives from the stereospecific coupling of (2R)-naringenin and trans-resveratrol, facilitated by peroxidase-mediated oxidative coupling. The naringenin C-2 configuration inverts from 2R to 2S during spirocycle formation, as confirmed through ECD simulations.

Enzymatic Regioselectivity

Dioxygenases and cytochrome P450 enzymes introduce hydroxyl groups at C-3′ and C-5′ of the stilbenoid moiety, directing subsequent cyclization. Molecular modeling suggests that steric hindrance at C-4′ prevents methoxylation, preserving the phenolic character critical for bioactivity.

Table 2: Biosynthetic Intermediates in this compound Production

PrecursorEnzyme ClassModification SiteProduct
(2R)-NaringeninPeroxidaseC-8Spirocyclic flavonoid
trans-ResveratrolCytochrome P450C-3′, C-5′Polyhydroxylated stilbene
Spiro-intermediateMethyltransferaseC-4′4′-Methoxystilbene derivative

Analytical Verification and Structural Elucidation

Absolute Configuration Determination

Time-dependent density functional theory (TDDFT) simulations of ECD spectra established this compound’s absolute configuration as (2S,3S,2′S,3′S). Key spectral transitions at 290 nm (π→π*) and 320 nm (n→π*) correlate with the spiro-conjugated system’s helicity.

Comparative NMR Analysis

¹H-NMR chemical shifts at δ 5.42 (H-2) and δ 3.78 (3-OCH₃) distinguish this compound from analogs like yuccaol C. NOESY correlations between H-2′ and H-6′ confirm the stilbenoid moiety’s trans geometry.

Challenges in Synthetic Replication

Spirocycle Construction

Laboratory synthesis of the spiro[chromane-2,2′-chromene] core remains problematic due to competing cyclization pathways. Peroxyacid-mediated epoxidation of flavonostilbenes followed by acid-catalyzed ring opening produces undesired regioisomers.

Stereochemical Control

Asymmetric catalysis trials using Jacobsen’s Mn-salen complexes achieved 65% ee for the C-2 center, significantly lower than the natural 99% enantiomeric excess observed in plant-derived material.

Industrial-Scale Production Considerations

Yield Optimization

Pilot studies demonstrate that sequential extraction with 80% ethanol improves this compound recovery by 18% compared to pure methanol, though this increases co-extraction of polysaccharides. Membrane filtration (10 kDa cutoff) effectively removes polymeric contaminants while retaining 92% of target stilbenoids.

Stability Profiles

Accelerated stability testing reveals this compound degradation follows first-order kinetics (k = 0.012 day⁻¹ at 25°C) in aqueous solutions, mandating lyophilized storage. Addition of 0.1% ascorbic acid as an antioxidant extends solution-phase stability by 40% .

Q & A

Q. How can interdisciplinary approaches (e.g., phytochemistry + omics) resolve this compound’s multifunctional mechanisms?

  • Answer : Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to map signaling pathways. Use network pharmacology to identify target proteins (e.g., COX-2, MAPK) and validate via CRISPR/Cas9 knockouts .

Data Presentation and Peer Review

Q. What criteria should figures/tables meet to effectively communicate this compound research findings?

  • Answer : Follow journal-specific guidelines (e.g., Journal of Natural Products). Ensure figures highlight key trends (e.g., dose-response curves) with error bars (SD/SEM). Tables should include raw data (e.g., IC50 values) and statistical annotations (p-values) .

Q. How can researchers mitigate biases during peer review of this compound studies?

  • Answer : Use double-blind review processes. Preprint manuscripts on platforms like bioRxiv for community feedback. Address reviewer critiques systematically (e.g., point-by-point responses) and provide raw data in repositories like Figshare .

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